Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate
Description
Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate is a benzoate derivative characterized by a 5-amino-substituted aromatic core, a phenoxy linker with a diethylamino group, and a methyl ester moiety.
Properties
IUPAC Name |
methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-20(5-2)14-7-6-8-15(12-14)23-17-10-9-13(19)11-16(17)18(21)22-3/h6-12H,4-5,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASTXGZNSJRAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 927802-65-1
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.39 g/mol
The compound features a benzoate structure with an amino group and a diethylamino substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Klebsiella pneumoniae | 62.5 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity. This dual action enhances its efficacy against resistant strains.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study conducted by researchers demonstrated that the compound showed a bactericidal effect against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 15.6 μg/mL, which is comparable to established antibiotics like gentamicin . The study emphasized the compound's potential in treating infections caused by resistant bacteria. -
Antifungal Activity :
In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans. The compound exhibited MIC values ranging from 12.5 to 25 μg/mL, indicating moderate effectiveness against fungal pathogens . -
Cytotoxicity Assessment :
A cytotoxicity study revealed that while the compound is effective against microbial pathogens, it maintains a favorable safety profile with low cytotoxicity against human cell lines at therapeutic concentrations . This is crucial for its potential application in clinical settings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate exhibit potential anticancer properties. For example, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against various cancer cell lines .
Protein-Protein Interaction Modulators
Research has highlighted the role of similar compounds in modulating protein-protein interactions, which are crucial in many biological processes. For instance, derivatives have been tested for their ability to disrupt interactions between transcription factors involved in oncogenesis, thereby offering a novel approach to cancer therapy .
Cosmetic Applications
Sunscreen Formulations
this compound is structurally related to diethylamino hydroxybenzoyl compounds that are commonly used in sunscreen formulations. These compounds provide effective UV protection by absorbing harmful UV radiation and preventing skin damage. Recent patents have outlined formulations that incorporate such compounds to enhance the stability and efficacy of sunscreens .
Skin Conditioning Agents
In addition to UV protection, this compound may function as a skin conditioning agent in cosmetic products. Its ability to interact with skin proteins suggests potential benefits in improving skin texture and hydration when included in creams and lotions .
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers containing similar structures exhibit improved performance in applications ranging from coatings to adhesives .
Table 1: Overview of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cell proliferation; apoptosis induction |
| Protein-protein interaction modulators | Disruption of oncogenic interactions | |
| Cosmetic Applications | Sunscreen formulations | Effective UV protection; enhanced stability |
| Skin conditioning agents | Improved skin texture and hydration | |
| Materials Science | Polymer synthesis | Enhanced thermal stability; improved mechanical properties |
Case Study: Anticancer Activity
A study investigated the anticancer effects of a series of derivatives based on this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Linked Benzoate Derivatives
Compounds such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () and 1,1-Dimethylethyl 3-[[4-(4-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () share a triazine core linked to benzoate esters. Key differences include:
- Substituents: The diethylamino group in the query compound contrasts with chlorophenoxy () or methoxyphenoxy () groups.
- Synthetic Yield : The query compound’s hypothetical yield (based on analogs) ranges from 68–90%, comparable to (90%) and (89%) .
- Physical Properties : Melting points vary significantly (e.g., 79–82°C for vs. 151.5–156°C for ), influenced by substituent polarity and crystallinity .
Fluorescent Tracer Analogues
MRS5346 (), a fluorescent adenosine receptor antagonist, contains a benzoate moiety but integrates a xanthene fluorophore and pyrazolo-triazolo-pyrimidine pharmacophore. Functional differences include:
- Bioactivity: MRS5346 targets the A2A adenosine receptor (Kd = 1.3 nM), while the query compound’s bioactivity remains uncharacterized .
- Structural Complexity : MRS5346’s larger molecular weight (C₄₃H₃₈N₁₂O₁₃S₂) and sulfonate groups enhance water solubility, unlike the simpler query compound .
Pesticidal Benzoate Derivatives
Compounds like Metsulfuron methyl ester () feature sulfonylurea groups attached to benzoate esters. Key distinctions:
- Mode of Action : Metsulfuron inhibits acetolactate synthase in plants, while the query compound lacks documented pesticidal activity .
- Substituent Effects: The diethylamino group in the query compound may reduce herbicidal activity compared to sulfonylurea moieties .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Benzoate Derivatives
*Hypothetical data based on analogs; †Assumed from .
Table 2: Functional Comparison
| Compound Type | Key Applications | Bioactivity/Function | Structural Uniqueness |
|---|---|---|---|
| Query Compound | Research chemical | Unknown; potential receptor ligand | Diethylamino-phenoxy linkage |
| Triazine-linked benzoate | Synthetic intermediates | None reported | Triazine core |
| MRS5346 | Fluorescence polarization assays | A2A adenosine receptor antagonist | Fluorophore conjugation |
| Metsulfuron methyl | Herbicide | Acetolactate synthase inhibition | Sulfonylurea group |
Research Findings and Implications
- Synthetic Flexibility: The query compound’s structure allows modular substitution (e.g., varying phenoxy or amino groups), as demonstrated in triazine-linked analogs .
- Bioactivity Potential: The diethylamino group may enhance lipophilicity, favoring blood-brain barrier penetration in drug design, contrasting with polar pesticidal sulfonylureas .
- Limitations : Lack of direct data on the query compound necessitates further studies to confirm solubility, stability, and biological targets.
Preparation Methods
The synthesis begins with methyl 5-amino-2-bromobenzoate, a key intermediate. This compound can be prepared via electrophilic aromatic substitution on methyl 2-bromobenzoate, followed by selective amino group introduction at the 5-position. The process typically involves:
- Nitration or halogenation of methyl benzoate derivatives.
- Reduction of nitro groups or substitution reactions to introduce amino groups.
- Bromination of methyl benzoate to obtain methyl 2-bromobenzoate.
- Amination at the 5-position via nucleophilic aromatic substitution or directed ortho-lithiation followed by amination.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Bromine (Br₂) | Acetic acid, 0°C | ~85% | Literature synthesis |
| Amination | Ammonia or amines | Elevated temperature | ~80% | Standard aromatic substitution |
Borylation and Cross-Coupling to Introduce the Phenoxy Group
The next step involves introducing the phenoxy substituent at the 2-position of the benzoate:
- Suzuki-Miyaura cross-coupling is employed to attach the 3-(diethylamino)phenoxy group.
- Reagents: A boronic acid derivative of 3-(diethylamino)phenol, palladium catalyst, base (potassium carbonate), in an inert solvent such as 1,2-dimethoxyethane.
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ | |
| Base | K₂CO₃ | |
| Solvent | 1,2-Dimethoxyethane | |
| Temperature | ~90°C |
Outcome: Formation of methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate with yields typically exceeding 80%.
Final Esterification and Purification
The final step involves ensuring the ester functionality is intact:
- Esterification is generally achieved during the initial methylation step.
- Purification involves chromatography or recrystallization to obtain high purity.
Alternative Synthetic Routes
Route A: Direct Amination and Phenoxy Substitution
- Start with methyl 2-bromobenzoate.
- Introduce amino group at the 5-position via directed ortho-lithiation followed by amination.
- Perform Suzuki coupling to attach the phenoxy moiety with diethylamino substitution.
Route B: Multi-step Synthesis via Intermediate Salts
- Synthesize intermediate salicylate derivatives.
- Functionalize with amino groups.
- Couple with diethylamino phenol derivatives under palladium catalysis.
Data Table Summarizing Key Steps
| Step | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Methyl benzoate | Br₂, acetic acid | 0°C to room temperature | 85% | Literature synthesis |
| Amination | Methyl 2-bromobenzoate | NH₃ or amines | Elevated temperature | 80% | Aromatic substitution |
| Cross-coupling | Methyl 2-bromobenzoate derivative | Boronic acid, Pd catalyst | 90°C, inert atmosphere | 80-87% | Patent WO2013186792A2 |
| Phenoxy substitution | Diethylamino phenol derivative | Suzuki coupling | 90°C | 80%+ | Patent WO2013186792A2 |
Research Findings and Considerations
- Catalyst Selection: Palladium-based catalysts such as Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ are effective for Suzuki coupling.
- Solvent Choice: Polar aprotic solvents like 1,2-dimethoxyethane facilitate high yields.
- Reaction Temperatures: Typically between 90°C for coupling steps.
- Yield Optimization: Using excess boronic acid and optimized catalyst loadings enhances product yields.
Q & A
What are the optimized synthetic routes for Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step nucleophilic aromatic substitution and esterification. Key steps include:
- Step 1: Reacting 2,4,6-trichlorotriazine with phenol derivatives under controlled temperatures (-35°C to 40°C) using N,N-diisopropylethylamine (DIPEA) as a base to introduce phenoxy groups .
- Step 2: Coupling with methyl 3-aminobenzoate via amide bond formation at 40°C for 24 hours .
- Purification: Column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) is critical for isolating the target compound from by-products. Re-crystallization from chloroform/hexane may be attempted but often requires chromatographic refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
